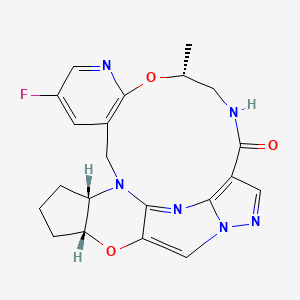

Enbezotinib (enantiomer)

Beschreibung

BenchChem offers high-quality Enbezotinib (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enbezotinib (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H21FN6O3 |

|---|---|

Molekulargewicht |

424.4 g/mol |

IUPAC-Name |

(3R,7S,17R)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one |

InChI |

InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m1/s1 |

InChI-Schlüssel |

BYYQDEOVMILBQT-XFBWCDHKSA-N |

Isomerische SMILES |

C[C@@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@@H]5CCC[C@@H]5N4CC6=C(O1)N=CC(=C6)F |

Kanonische SMILES |

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Enbezotinib: Unraveling the Enantiomer-Specific Mechanism of Action

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action of enbezotinib's individual enantiomers is not extensively available in the public domain as of the date of this document. This guide, therefore, provides a comprehensive framework based on established principles of stereochemistry in pharmacology and kinase inhibitor development. It outlines the potential for enantiomer-specific activity and proposes a detailed experimental strategy to elucidate such mechanisms.

Introduction: The Significance of Chirality in Kinase Inhibition

Enbezotinib is a potent dual inhibitor of the proto-oncogene receptor tyrosine kinase rearranged during transfection (RET) and SRC family tyrosine kinases.[1] Like many small molecule drugs, enbezotinib possesses a chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers. While these stereoisomers share the same chemical formula, their three-dimensional arrangement can lead to significant differences in their pharmacological properties.

The interaction between a drug and its biological target, such as a kinase, is highly dependent on the precise spatial arrangement of atoms. Consequently, one enantiomer (the eutomer) may exhibit significantly higher potency and selectivity than the other (the distomer).[2] The distomer may be less active, inactive, or in some cases, contribute to off-target effects and toxicity.[3] Therefore, a thorough understanding of the enantiomer-specific mechanism of action is critical for the development of safer and more effective kinase inhibitors.

This guide will explore the potential for differential activity between enbezotinib enantiomers and provide a detailed roadmap for investigating their specific mechanisms of action.

Potential for Enantiomer-Specific Activity of Enbezotinib

Based on the principles of stereoselectivity in drug action, the enantiomers of enbezotinib could differ in several key aspects:

-

Binding Affinity and Kinase Inhibition: One enantiomer may fit more snugly into the ATP-binding pocket of RET or SRC, leading to a lower IC50 value and more potent inhibition.

-

Kinase Selectivity: The enantiomers may exhibit different selectivity profiles across the human kinome, potentially impacting the therapeutic window.

-

Downstream Signaling: Differential inhibition of RET and SRC could lead to varying effects on downstream signaling pathways that control cell proliferation, survival, and migration.

-

Pharmacokinetics: Enantiomers can be metabolized at different rates by cytochrome P450 enzymes, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

-

Toxicity: Off-target activities of one enantiomer could contribute to adverse effects.

Proposed Experimental Workflow for Elucidating Enantiomer-Specific Mechanisms

The following sections outline a comprehensive, albeit hypothetical, experimental plan to dissect the enantiomer-specific activities of enbezotinib.

Chiral Separation and Absolute Configuration Determination

The initial and most critical step is the separation of the enbezotinib racemate into its individual enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Employ a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.

-

Mobile Phase Optimization: Screen a variety of mobile phases (e.g., hexane/isopropanol, hexane/ethanol) with and without additives (e.g., trifluoroacetic acid, diethylamine) to achieve optimal separation.

-

Detection: Use a UV detector at a wavelength where enbezotinib exhibits strong absorbance.

-

Fraction Collection: Collect the separated enantiomeric peaks for subsequent biological evaluation.

-

Absolute Configuration Determination: The absolute stereochemistry (R or S) of each enantiomer should be determined using techniques such as X-ray crystallography of the enantiomer bound to its target kinase or by comparing experimental and calculated vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra.

Diagram: Chiral Separation Workflow

Caption: Workflow for the chiral separation of enbezotinib enantiomers.

In Vitro Kinase Inhibition Assays

Biochemical assays are essential to quantify the inhibitory activity of each enantiomer against RET, SRC, and a panel of other kinases.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagents: Prepare a reaction mixture containing the purified kinase (e.g., RET, SRC), a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase inhibitor tracer, and serial dilutions of each enbezotinib enantiomer.

-

Incubation: Incubate the reaction mixture at room temperature to allow for binding equilibrium.

-

Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the enbezotinib enantiomer.

-

Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each enantiomer.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | (R)-Enbezotinib IC50 (nM) | (S)-Enbezotinib IC50 (nM) | Racemic Enbezotinib IC50 (nM) |

| RET (wild-type) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| RET (V804M) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| SRC | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| KDR (VEGFR2) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| ... (other kinases) | ... | ... | ... |

Cell-Based Assays

Cellular assays are crucial to assess the functional consequences of kinase inhibition by each enantiomer.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Seed cancer cell lines with known RET or SRC dependency (e.g., TT cells for RET-mutant medullary thyroid cancer) in 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of each enbezotinib enantiomer for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each enantiomer.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

-

Cell Lysis: Treat cells with each enbezotinib enantiomer for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of RET, SRC, and downstream signaling proteins (e.g., p-AKT, p-ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the effect of each enantiomer on protein phosphorylation.

Data Presentation: Cellular Activity

| Cell Line | Assay | (R)-Enbezotinib GI50 (nM) | (S)-Enbezotinib GI50 (nM) | Racemic Enbezotinib GI50 (nM) |

| TT (RET M918T) | Viability | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Ba/F3 (KIF5B-RET) | Viability | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| HCT116 (SRC active) | Viability | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Diagram: Hypothetical Signaling Pathway

Caption: Hypothetical differential inhibition of RET and SRC signaling by enbezotinib enantiomers.

Conclusion

A detailed investigation into the enantiomer-specific mechanism of action of enbezotinib is a critical step in its development. By employing the experimental strategies outlined in this guide, researchers can elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers. This knowledge will be invaluable for optimizing the therapeutic potential of enbezotinib, potentially leading to the development of a single-enantiomer drug with improved efficacy and a more favorable safety profile. The principles and methodologies described herein are broadly applicable to the study of other chiral kinase inhibitors, underscoring the importance of considering stereochemistry in modern drug discovery and development.

References

- 1. Enbezotinib | C21H21FN6O3 | CID 146662764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optical isomers of dihydropyridine calcium channel blockers display enantiospecific effects on the expression and enzyme activities of human xenobiotics-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Separation of Enbezotinib: A Technical Guide to Stereoisomer Resolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (TPX-0046) is a promising dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases, currently under investigation for the treatment of various cancers.[1] The molecule's complex structure includes multiple stereogenic centers, necessitating the development of robust analytical methods to separate and characterize its stereoisomers. As the pharmacological and toxicological profiles of different stereoisomers can vary significantly, the ability to isolate and quantify each isomer is critical for drug development, quality control, and regulatory compliance. This technical guide provides an in-depth overview of the core principles and proposed methodologies for the chiral separation of Enbezotinib and its stereoisomers. Due to the limited publicly available data on the specific chiral resolution of Enbezotinib, this guide presents a scientifically grounded, proposed methodology based on established principles of chiral chromatography and successful separations of structurally analogous kinase inhibitors. Detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways and experimental workflows are provided to aid researchers in this critical analytical endeavor.

Introduction to Enbezotinib and the Importance of Chirality

Enbezotinib is a potent kinase inhibitor that targets genetic alterations in the RET proto-oncogene, which are implicated in the development and progression of various cancers, including non-small cell lung cancer and thyroid carcinomas.[1] It also inhibits SRC tyrosine kinases, which are involved in tumor cell proliferation, survival, and invasion, and can contribute to acquired resistance to other RET inhibitors.[1]

The chemical structure of Enbezotinib features multiple chiral centers, giving rise to a number of possible stereoisomers. The three-dimensional arrangement of atoms in a chiral molecule can profoundly influence its interaction with biological targets, which are themselves chiral. Consequently, different stereoisomers of a drug can exhibit distinct pharmacodynamic (efficacy), pharmacokinetic (absorption, distribution, metabolism, and excretion), and toxicological properties. Therefore, the development of reliable methods for the chiral separation of Enbezotinib is a prerequisite for:

-

Pharmacological Characterization: To determine the specific biological activity of each stereoisomer and identify the eutomer (the most active isomer).

-

Safety and Toxicology Studies: To assess the potential for differential toxicity among the stereoisomers.

-

Quality Control: To ensure the stereoisomeric purity of the active pharmaceutical ingredient (API) and final drug product.

-

Regulatory Approval: To meet the stringent requirements of regulatory agencies regarding the characterization and control of chiral drugs.

Proposed Methodologies for Chiral Separation

Given the absence of specific published methods for the chiral separation of Enbezotinib, this guide proposes a rational approach based on the successful resolution of other complex, multi-ring heterocyclic kinase inhibitors, such as Tofacitinib. The recommended techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizing polysaccharide-based chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a powerful technique for the separation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), have demonstrated broad applicability in resolving a wide range of chiral molecules, including complex drug substances.

Proposed Experimental Protocol: Normal-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

-

Chiral Stationary Phase: Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP). A screening of different polysaccharide-based columns is recommended to identify the optimal stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol, or a combination thereof). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often beneficial for improving the peak shape of basic compounds like Enbezotinib. A typical starting mobile phase could be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a wavelength where Enbezotinib exhibits strong absorbance (to be determined by UV-Vis spectral analysis, likely in the range of 254-300 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the Enbezotinib sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption (and thus, being a "greener" technique), and often providing different selectivity compared to HPLC.

Proposed Experimental Protocol: Supercritical Fluid Chromatography (SFC)

-

Instrumentation: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column thermostat, a back-pressure regulator, and a PDA detector.

-

Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs such as Chiralpak® IA, IB, IC, or Chiralcel® OD-H, OJ-H are recommended for initial screening.

-

Mobile Phase: Supercritical CO₂ as the main mobile phase component, with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). An amine additive (e.g., diethylamine or isopropylamine) may be added to the modifier to improve peak shape. A typical gradient could be 5% to 40% modifier in CO₂ over 10 minutes.

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40 °C.

-

Detection: PDA detection at the wavelength of maximum absorbance for Enbezotinib.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve the Enbezotinib sample in the modifier solvent or a compatible solvent mixture.

Data Presentation

The following tables present a hypothetical but plausible set of results for the chiral separation of Enbezotinib's stereoisomers based on the proposed HPLC and SFC methods. These tables are intended to serve as a template for reporting actual experimental data.

Table 1: Hypothetical HPLC Separation Data for Enbezotinib Stereoisomers

| Stereoisomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |

| Isomer 1 | 8.5 | - | 1.1 | 8500 |

| Isomer 2 | 10.2 | 2.1 | 1.2 | 8900 |

| Isomer 3 | 12.1 | 2.5 | 1.1 | 9200 |

| Isomer 4 | 14.5 | 2.8 | 1.2 | 9500 |

Chromatographic conditions as described in the proposed HPLC protocol.

Table 2: Hypothetical SFC Separation Data for Enbezotinib Stereoisomers

| Stereoisomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |

| Isomer 1 | 3.2 | - | 1.1 | 12000 |

| Isomer 2 | 3.9 | 2.3 | 1.2 | 12500 |

| Isomer 3 | 4.8 | 2.9 | 1.1 | 13000 |

| Isomer 4 | 5.9 | 3.2 | 1.2 | 13500 |

Chromatographic conditions as described in the proposed SFC protocol.

Visualizations

Signaling Pathways

Enbezotinib exerts its therapeutic effects by inhibiting the RET and SRC signaling pathways. Understanding these pathways is crucial for comprehending the drug's mechanism of action.

Caption: Enbezotinib's inhibition of RET and SRC signaling pathways.

Experimental Workflow

The following diagram illustrates the proposed workflow for the chiral separation of Enbezotinib.

Caption: Proposed workflow for Enbezotinib chiral separation.

Conclusion

The chiral separation of Enbezotinib is a critical analytical challenge that must be addressed to ensure the safety, efficacy, and quality of this promising anti-cancer agent. While specific experimental data for Enbezotinib's resolution is not yet widely available, this technical guide provides a robust and scientifically sound framework for developing such methods. By leveraging established chiral separation techniques like HPLC and SFC with polysaccharide-based chiral stationary phases, researchers can effectively resolve the stereoisomers of Enbezotinib. The proposed protocols, data presentation formats, and workflow visualizations offered herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of Enbezotinib towards clinical application. Further research and publication of specific methods are encouraged to build upon this foundational guidance.

References

Stereospecific Binding of Enbezotinib to RET Kinase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (TPX-0046) is a potent, orally bioavailable, multi-kinase inhibitor targeting the rearranged during transfection (RET) proto-oncogene and SRC family kinases. Oncogenic alterations in the RET gene, including fusions and mutations, are key drivers in the pathogenesis of various cancers, such as non-small cell lung cancer (NSCLC) and thyroid carcinomas. Enbezotinib has demonstrated significant clinical activity in patients with RET-altered tumors. This technical guide provides an in-depth analysis of the binding of Enbezotinib to RET kinase. While specific public data on the stereoisomers of Enbezotinib and their differential binding affinities are not available, this paper will delve into the established mechanism of action of Enbezotinib, present its known inhibitory activity, and provide detailed experimental protocols that are fundamental for assessing kinase inhibitor binding and stereospecificity.

Introduction to RET Kinase and Enbezotinib

The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, and co-receptors, activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Constitutive activation of RET through mutations or chromosomal rearrangements leads to uncontrolled cell growth and tumorigenesis.

Enbezotinib is a selective inhibitor that targets both wild-type and mutated forms of RET, as well as RET fusions. Its dual inhibition of RET and SRC kinases provides a potential advantage in overcoming resistance mechanisms that can emerge during targeted therapy.

Enbezotinib and its Interaction with RET Kinase

While detailed structural studies of Enbezotinib in complex with RET kinase are not extensively published in the public domain, its mechanism of action is understood to be through competitive binding at the ATP-binding site of the kinase domain. This inhibition prevents the autophosphorylation of RET and the subsequent activation of downstream signaling cascades.

Kinase Inhibition Profile of Enbezotinib

Publicly available data on the specific stereoisomers of Enbezotinib is limited. Therefore, the following table summarizes the inhibitory activity of Enbezotinib as a single agent against RET and other kinases.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| RET | Data not publicly available | Biochemical/Cellular | - |

| SRC | Data not publicly available | Biochemical/Cellular | - |

| Other Kinases | Data not publicly available | Biochemical Panel | - |

The Importance of Stereochemistry in Kinase Inhibition

The three-dimensional structure of a drug molecule is critical for its interaction with a biological target. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities. One enantiomer may bind with high affinity and selectivity to the target protein, leading to the desired therapeutic effect, while the other may be inactive or even cause off-target effects and toxicity. Therefore, the synthesis and testing of individual stereoisomers are crucial steps in drug development.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding of kinase inhibitors like Enbezotinib to their targets and to assess stereospecificity.

Chiral Separation of Enbezotinib Stereoisomers

Objective: To isolate the individual stereoisomers of Enbezotinib for subsequent biological evaluation.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The choice of column is critical and often requires screening of several different CSPs.

-

Mobile Phase Optimization: Develop a suitable mobile phase, which can be a normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile with additives) system. The composition of the mobile phase is optimized to achieve baseline separation of the stereoisomers.

-

Detection: Use a UV detector set at a wavelength where Enbezotinib exhibits maximum absorbance.

-

Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

-

Purity and Identity Confirmation: The enantiomeric purity of the collected fractions should be assessed using the same chiral HPLC method. The chemical identity of the isolated isomers should be confirmed by mass spectrometry and NMR spectroscopy.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (e.g., IC50) of Enbezotinib and its individual stereoisomers against RET kinase.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.

-

Reagents:

-

Recombinant RET kinase (tagged, e.g., with GST or His)

-

LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

-

Kinase Tracer (an ATP-competitive fluorescent ligand)

-

Test compounds (Enbezotinib and its isolated stereoisomers) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the test compounds, RET kinase, and Eu-anti-Tag antibody. c. Incubate at room temperature to allow for antibody-kinase binding. d. Add the Kinase Tracer to all wells to initiate the binding reaction. e. Incubate for a specified period (e.g., 60 minutes) at room temperature, protected from light. f. Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Cellular RET Phosphorylation Assay

Objective: To assess the ability of Enbezotinib and its stereoisomers to inhibit RET autophosphorylation in a cellular context.

Methodology: Western Blotting

-

Cell Culture: Use a cell line that expresses a constitutively active form of RET, such as a cell line with a RET fusion (e.g., CCDC6-RET) or a point mutation.

-

Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: a. Quantify the band intensities for p-RET. b. Normalize the p-RET signal to the total RET protein levels (by re-probing the membrane with an antibody against total RET) or a loading control (e.g., GAPDH or β-actin). c. Plot the normalized p-RET levels against the inhibitor concentration to determine the cellular IC50.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of Enbezotinib.

RET Signaling Pathway

Caption: Simplified RET signaling pathway and the inhibitory action of Enbezotinib.

Experimental Workflow for Assessing Stereospecific Binding

Caption: Workflow for determining the stereospecific binding of a kinase inhibitor.

Conclusion

Enbezotinib is a promising therapeutic agent for the treatment of RET-driven cancers. While the current public literature does not provide specific details on the stereoisomers of Enbezotinib, understanding the principles of stereospecific binding is paramount for the development of safe and effective kinase inhibitors. The experimental protocols outlined in this guide provide a robust framework for the evaluation of stereospecificity. Further research and publication of data related to the chiral properties of Enbezotinib would be highly valuable to the scientific community and would contribute to a more complete understanding of its pharmacological profile.

The Crux of Chirality: A Technical Guide to the Discovery and Synthesis of Enbezotinib's Stereoisomers

For Immediate Release

SAN DIEGO, CA – This technical whitepaper delves into the discovery and synthesis of Enbezotinib (TPX-0046), a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family kinases. Developed for the treatment of various cancers driven by RET alterations, the specific stereochemistry of Enbezotinib is critical to its therapeutic activity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the chiral forms of Enbezotinib, its mechanism of action, and the synthetic strategies employed to produce the active enantiomer.

Enbezotinib is a macrocyclic tyrosine kinase inhibitor that has demonstrated significant promise in clinical trials. Its complex three-dimensional structure results in multiple stereoisomers, of which only one, the (3S,7R,17S) enantiomer, is the biologically active agent. The precise spatial arrangement of atoms in this specific chiral form is paramount for its high-affinity binding to the ATP-binding pocket of RET and SRC kinases, leading to the inhibition of their downstream signaling pathways and subsequent anti-tumor effects.

Unraveling the Enantioselective Synthesis of Enbezotinib

The synthesis of Enbezotinib as a single, active stereoisomer is a significant challenge in medicinal chemistry. While detailed, step-by-step protocols for its enantioselective synthesis are proprietary and not fully disclosed in the public domain, the patent literature outlines general strategies that rely on the principles of asymmetric synthesis. These methods are designed to control the formation of the three chiral centers in the desired (3S,7R,17S) configuration.

Key approaches to achieving this include:

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to introduce one or more of the required stereocenters. Subsequent synthetic transformations are then carried out to construct the rest of the molecule while preserving the initial chirality.

-

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions, guiding the formation of the desired enantiomer over others.

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

The final macrocyclization step is also a critical part of the synthesis, where the linear precursor is cyclized to form the characteristic macrocyclic structure of Enbezotinib. The efficiency and success of this step are highly dependent on the specific reaction conditions and the conformation of the linear precursor.

The Biological Significance of Enbezotinib's Chirality

The pharmacological activity of Enbezotinib resides exclusively in its (3S,7R,17S) enantiomer. While other stereoisomers, such as the (3R,7S,17R), (3S,7S,17R), and (3R,7R,17S) forms, exist, they are considered to be inactive or significantly less potent. This highlights the critical importance of stereochemistry in drug-receptor interactions. The precise three-dimensional shape of the (3S,7R,17S) isomer allows it to fit optimally into the binding sites of RET and SRC kinases, forming key interactions that lead to potent inhibition.

Quantitative Analysis of Enbezotinib's Potency

The following table summarizes the inhibitory activity of the active (3S,7R,17S) enantiomer of Enbezotinib against wild-type and various mutant forms of RET kinase, as well as SRC kinase. Data for the other stereoisomers is not publicly available, underscoring the focus of development on the single active form.

| Target Enzyme | IC50 (nM) |

| Wild-Type RET | 0.26 |

| RET (V804M mutant) | 1.97 |

| RET (M918T mutant) | 0.99 |

| SRC Kinase | Low nanomolar (specific value not disclosed) |

| KIF5B-RET fusion (in Ba/F3 cells) | 19 |

| RET Phosphorylation (in cells) | 21.9 |

Note: IC50 values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50%.

Mechanism of Action and Signaling Pathways

Enbezotinib exerts its anti-cancer effects by simultaneously blocking the signaling pathways driven by RET and SRC kinases.[1] In many cancers, aberrant activation of RET through mutations or gene fusions leads to uncontrolled cell growth and proliferation.[1] Similarly, SRC kinases are often overexpressed in tumors and play a key role in cell survival, migration, and invasion. By inhibiting both of these targets, Enbezotinib provides a dual-pronged attack on cancer cells.

The diagram below illustrates the signaling pathways inhibited by Enbezotinib.

Experimental Workflow: From Chiral Precursors to Active Pharmaceutical Ingredient

The general workflow for the discovery and synthesis of the active chiral form of Enbezotinib involves several key stages, from initial hit identification to the production of the final, enantiomerically pure active pharmaceutical ingredient (API).

Conclusion

The development of Enbezotinib as a single enantiomer highlights the critical role of stereochemistry in modern drug design. The (3S,7R,17S) isomer of Enbezotinib is a potent dual inhibitor of RET and SRC kinases with significant potential for the treatment of RET-driven cancers. The successful and efficient synthesis of this specific chiral form is a testament to the advancements in asymmetric synthesis. Further research into the structure-activity relationships of Enbezotinib and its analogs may lead to the development of even more potent and selective kinase inhibitors in the future. This technical guide provides a foundational understanding of the key aspects of Enbezotinib's chiral discovery and synthesis for professionals in the field of drug development.

References

Enbezotinib: A Technical Overview of its Chiral Nature and Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib, also known by the synonyms PLB1001, bozitinib, and vebreltinib, is a potent, orally bioavailable small molecule kinase inhibitor that has shown significant promise in preclinical and clinical settings for the treatment of various cancers. It is a chiral molecule, and while the specific biological activities of its individual enantiomers are not extensively detailed in publicly available literature, this guide provides a comprehensive overview of its known targets, potential off-target effects, and the experimental methodologies used to characterize such molecules. Enbezotinib is primarily recognized as a highly selective and potent inhibitor of the c-MET receptor tyrosine kinase. However, further studies have revealed its activity against other key oncogenic kinases, including RET and SRC, classifying it as a multi-targeted inhibitor.[1][2][3][4] This dual- or multi-targeting capability can be advantageous in overcoming resistance mechanisms that arise from the activation of bypass signaling pathways.

Kinase Inhibition Profile of Enbezotinib

Enbezotinib has been evaluated for its inhibitory activity against a panel of kinases to determine its selectivity and potential off-target effects. The following tables summarize the available quantitative data for enbezotinib (bozitinib/PLB-1001) against its primary targets and a selection of other kinases. It is important to note that comprehensive kinome-wide screening data for individual enantiomers of enbezotinib is not publicly available. The presented data pertains to the compound as it has been studied, which may be a racemic mixture or a specific, but undisclosed, enantiomer.

Table 1: Inhibitory Activity of Enbezotinib (Bozitinib) against Primary Kinase Targets

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| c-MET | 8 | Biochemical Assay | [5] |

| RET | ~1 | Cell-based Assay (p-RET) | [3] |

| SRC | Low nanomolar | Enzymatic Assay | [3] |

Table 2: Inhibitory Activity of Enbezotinib (Bozitinib) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LU1901 | Lung Cancer | 5.8 | [5] |

| EBC-1 | Lung Cancer | 12.2 | [5] |

| MKN45 | Gastric Cancer | 14.3 | [5] |

| LI0612 | Liver Cancer | 17 | [5] |

| H1993 | Lung Cancer | 18.6 | [5] |

| KP4 | Pancreatic Cancer | 176 | [5] |

Signaling Pathways

Enbezotinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, migration, and invasion. The following diagrams illustrate the signaling cascades of its primary targets.

Figure 1: c-MET Signaling Pathway and Inhibition by Enbezotinib.

Figure 2: AXL Signaling Pathway, a Potential Off-Target of Enbezotinib.

Figure 3: RET Signaling Pathway, a Known Target of Enbezotinib.

Figure 4: SRC Signaling Pathway, a Known Target of Enbezotinib.

Experimental Protocols

The characterization of kinase inhibitors like enbezotinib and the determination of their on- and off-target effects involve a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments typically cited in such studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

-

Reaction Setup: A reaction mixture is prepared in a microplate well containing the purified kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2).

-

Inhibitor Addition: The test compound (e.g., enbezotinib enantiomer) is added at various concentrations. A control with no inhibitor (vehicle, typically DMSO) is also included.

-

Initiation of Reaction: The kinase reaction is initiated by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the mixture onto phosphocellulose paper, followed by washing to remove unbound ATP.

-

Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

-

Cell Treatment: Intact cells are treated with the test compound at various concentrations or with a vehicle control and incubated to allow for compound uptake and target binding.

-

Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes). This induces denaturation and aggregation of proteins.

-

Cell Lysis: The cells are lysed to release the soluble proteins.

-

Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement. Isothermal dose-response curves can also be generated by heating at a single temperature with varying compound concentrations.

Figure 5: General Experimental Workflow for a Cellular Thermal Shift Assay (CETSA).

Kinobeads Competition Binding Assay

This chemical proteomics approach allows for the unbiased profiling of kinase inhibitors against a large number of endogenously expressed kinases.

-

Lysate Preparation: Cell or tissue lysates are prepared under native conditions to preserve kinase activity.

-

Compound Incubation: The lysate is incubated with the test compound at various concentrations to allow for binding to its target kinases.

-

Kinobeads Addition: A mixture of broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") is added to the lysate. These beads will bind to kinases whose ATP-binding sites are not occupied by the test compound.

-

Affinity Enrichment: The kinobeads are washed to remove unbound proteins.

-

Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

-

Data Analysis: The abundance of each kinase bound to the beads is compared between the compound-treated and control samples. A decrease in the amount of a kinase bound to the beads in the presence of the compound indicates that the compound is binding to that kinase. Dose-response curves can be generated to determine the binding affinity (e.g., IC50).

Enantiomers and Potential for Differential Off-Target Effects

Enbezotinib possesses at least one stereocenter, meaning it exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific data for enbezotinib's enantiomers is not publicly available, it is plausible that one enantiomer is responsible for the majority of the on-target activity (the "eutomer"), while the other may have lower on-target activity, different off-target effects, or contribute to side effects (the "distomer"). The development of a single-enantiomer drug (a "chiral switch") from a previously marketed racemate is a common strategy in the pharmaceutical industry to improve the therapeutic index.

Without experimental data, any discussion of the differential off-target effects of enbezotinib's enantiomers remains speculative. However, a comprehensive evaluation would involve the chiral separation of the enantiomers, followed by extensive profiling of each enantiomer against a broad panel of kinases and other relevant biological targets.

Conclusion

Enbezotinib is a promising multi-targeted kinase inhibitor with potent activity against c-MET, RET, and SRC. Its clinical development for cancers with alterations in these kinases is ongoing. While the current understanding of its kinase selectivity is based on studies of the compound as a racemate or a single, undisclosed enantiomer, the principles of stereochemistry suggest that its individual enantiomers may possess distinct biological profiles. Future research into the synthesis, chiral separation, and differential biological evaluation of enbezotinib's enantiomers will be crucial for a complete understanding of its mechanism of action and for potentially optimizing its therapeutic benefits. Such studies would elucidate whether the observed off-target effects are attributable to one enantiomer, potentially paving the way for the development of a chirally pure version with an improved safety and efficacy profile.

References

The Role of Enbezotinib Enantiomers in SRC Kinase Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, macrocyclic small molecule inhibitor dual-targeting both the Rearranged during Transfection (RET) proto-oncogene and the SRC proto-oncogene, non-receptor tyrosine kinase.[1][2] While its role in inhibiting RET fusions and mutations is a primary focus of its clinical development, its activity against SRC kinase is significant, particularly in the context of overcoming potential resistance mechanisms to RET-targeted therapies.[1][2] SRC tyrosine kinases are frequently upregulated in various tumor cells and are implicated in pathways promoting cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] Notably, SRC upregulation has been observed in tumors that have acquired resistance to RET inhibitors, highlighting the strategic advantage of a dual RET/SRC inhibitor.[1][2]

This technical guide provides an in-depth analysis of the role of Enbezotinib in SRC kinase inhibition. A critical aspect of drug development is understanding the stereochemistry of a compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Enbezotinib is a specific stereoisomer, identified by its IUPAC name: (3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one.[2] While this indicates that the biological activity is associated with this specific conformation, a comprehensive understanding necessitates an exploration of its stereoisomers. However, to date, public scientific literature and clinical trial data have not provided a direct comparative analysis of the SRC kinase inhibitory activity of the different enantiomers of Enbezotinib. The focus of this guide, therefore, remains on the known active stereoisomer.

Quantitative Data on SRC Kinase Inhibition

Currently, specific quantitative data detailing the IC50 values for the individual enantiomers of Enbezotinib against SRC kinase are not publicly available. Preclinical studies have reported on the potent inhibitory activity of Enbezotinib (as a single entity) against both RET and SRC.[3] The lack of comparative enantiomer data in the public domain suggests that either the other enantiomers have negligible activity, or such studies have not been disclosed.

For context, the following table summarizes the reported inhibitory activity of Enbezotinib against RET, which may offer an indirect appreciation of its potency as a kinase inhibitor.

| Target | Cell Line | Assay Type | IC50 (nM) | Reference |

| KIF5B-RET | Ba/F3 | Cell Proliferation | ~1 | [3] |

| RETG810R (Solvent Front Mutation) | Ba/F3 | Cell Proliferation | 17 | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, chiral resolution, and SRC kinase inhibition assays specific to Enbezotinib enantiomers are not extensively detailed in publicly accessible literature. However, based on standard methodologies in kinase inhibitor drug discovery, the following sections outline the likely experimental approaches.

Stereoselective Synthesis and Chiral Resolution of Enbezotinib

The synthesis of a complex macrocyclic molecule like Enbezotinib with three chiral centers necessitates a sophisticated stereoselective synthetic strategy. While the exact route for Enbezotinib is proprietary, a general workflow for obtaining a single enantiomer of a chiral drug is presented below.

Workflow for Stereoselective Synthesis and Resolution:

Caption: General workflow for obtaining a single enantiomer of a chiral drug.

Methodologies:

-

Asymmetric Synthesis: This is the most efficient method, employing chiral catalysts or auxiliaries to directly synthesize the desired enantiomer with high enantiomeric excess.

-

Chiral Resolution: If a racemic or diastereomeric mixture is synthesized, resolution techniques are employed to separate the stereoisomers. Common methods include:

-

Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

-

Chiral chromatography: Utilizing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers based on their differential interactions with the CSP.

-

In Vitro SRC Kinase Inhibition Assay

To determine the inhibitory activity of Enbezotinib enantiomers against SRC kinase, a biochemical kinase assay would be performed. The general principle of such an assay is to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Workflow for a Typical In Vitro Kinase Assay:

Caption: Generalized workflow for an in vitro SRC kinase inhibition assay.

Detection Methods:

Several methods can be used to quantify substrate phosphorylation:

-

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-Based Assays:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule.

-

Fluorescence Polarization (FP): This technique measures the change in the polarization of light emitted from a fluorescently labeled phosphopeptide upon binding to a phosphospecific antibody.

-

-

Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4]

Cellular Assay for SRC Inhibition

To assess the activity of Enbezotinib enantiomers in a cellular context, a Western blot-based assay is commonly used. This involves treating cancer cells that have active SRC signaling with the inhibitors and then measuring the phosphorylation status of SRC and its downstream targets.

Workflow for a Cellular SRC Inhibition Assay:

Caption: Workflow for assessing cellular SRC inhibition via Western blot.

SRC Signaling Pathway and the Role of Enbezotinib

SRC kinase is a critical node in multiple signaling pathways that regulate cell growth, proliferation, survival, and migration. Upon activation, often by receptor tyrosine kinases (RTKs), SRC phosphorylates a multitude of downstream substrates. Enbezotinib, by inhibiting SRC, can disrupt these oncogenic signaling cascades.

Simplified SRC Signaling Pathway and Point of Inhibition by Enbezotinib:

Caption: Simplified SRC signaling pathway and the inhibitory action of Enbezotinib.

By inhibiting SRC, Enbezotinib can lead to the downregulation of key downstream signaling pathways, including:

-

FAK (Focal Adhesion Kinase): Involved in cell adhesion, migration, and survival.

-

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that promotes the expression of genes involved in proliferation and survival.

-

PI3K/Akt Pathway: A central pathway for cell survival and proliferation.

-

Ras/Raf/MEK/ERK (MAPK) Pathway: A critical pathway for cell proliferation, differentiation, and survival.

Conclusion

Enbezotinib is a promising dual RET/SRC kinase inhibitor with a well-defined stereochemical structure. Its ability to inhibit SRC kinase presents a valuable therapeutic strategy, particularly for overcoming resistance to other targeted therapies. While the current body of public knowledge does not provide a comparative analysis of the SRC inhibitory activity of Enbezotinib's different enantiomers, the focus on a single, active stereoisomer in its development is consistent with modern pharmaceutical practices aimed at optimizing efficacy and minimizing off-target effects. Further research into the stereoselective pharmacology of Enbezotinib could provide deeper insights into its mechanism of action and potential for further therapeutic optimization. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of oncology and drug development.

References

Preliminary Cytotoxicity Screening of Enbezotinib Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib is a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases, which are implicated in the proliferation and survival of various cancer cells.[1][2] As stereoisomerism can significantly influence the pharmacological and toxicological properties of chiral drugs, this technical guide outlines a comprehensive framework for the preliminary cytotoxicity screening of Enbezotinib's enantiomers. This document provides detailed experimental protocols, illustrative data presentation, and visual representations of the underlying signaling pathways and experimental workflows to guide researchers in the early-stage evaluation of these compounds.

Introduction

Enbezotinib (TPX-0046) is an experimental anti-cancer agent that has shown promise in targeting cancers with alterations in the RET gene.[3] It functions by inhibiting both RET and SRC kinases, which are key components of signaling pathways that drive tumor growth and survival.[1][4] Dysregulation of RET activity, through overexpression, activating mutations, or fusions, is a known driver in the development and progression of several cancers.[1] Similarly, SRC tyrosine kinases are often upregulated in tumor cells and contribute to proliferation, survival, migration, and invasion.[1]

Many small molecule drugs exist as enantiomers, which are non-superimposable mirror images of each other. These stereoisomers can exhibit different pharmacokinetic, pharmacodynamic, and toxicological profiles. Therefore, it is crucial to evaluate the biological activity of individual enantiomers to identify the more potent and less toxic isomer (eutomer) for further drug development. This guide provides a detailed methodology for conducting a preliminary in vitro cytotoxicity screening of the enantiomers of Enbezotinib.

Data Presentation: Illustrative Cytotoxicity of Enbezotinib Enantiomers

The following table summarizes hypothetical quantitative data from a preliminary cytotoxicity screening of the (R)- and (S)-enantiomers of Enbezotinib against a human cancer cell line known to harbor a RET fusion (e.g., LC-2/ad). The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound.

| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |

| (R)-Enbezotinib | LC-2/ad (RET-fusion) | MTT Assay | 72 | 15.2 |

| (S)-Enbezotinib | LC-2/ad (RET-fusion) | MTT Assay | 72 | 89.7 |

| Racemic Enbezotinib | LC-2/ad (RET-fusion) | MTT Assay | 72 | 35.5 |

| Staurosporine (Positive Control) | LC-2/ad (RET-fusion) | MTT Assay | 72 | 5.1 |

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format for presenting results from a cytotoxicity screening of enantiomers.

Experimental Protocols

A detailed methodology is critical for the reproducibility and interpretation of cytotoxicity screening results. The following protocols are based on standard cell-based assays.

Cell Culture and Maintenance

-

Cell Line: Human lung adenocarcinoma cell line LC-2/ad, which harbors a CCDC6-RET fusion, is a suitable model for this study.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

-

Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours to allow for cell attachment.[6]

-

Compound Preparation: Prepare stock solutions of the Enbezotinib enantiomers and a positive control (e.g., staurosporine) in dimethyl sulfoxide (DMSO). Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of Enbezotinib enantiomers.

References

- 1. Enbezotinib | C21H21FN6O3 | CID 146662764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enbezotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Enbezotinib - Wikipedia [en.wikipedia.org]

- 4. Enbezotinib - Turning Point Therapeutics - AdisInsight [adisinsight.springer.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Methodological & Application

Enantioselective Synthesis of Enbezotinib: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and a proposed detailed protocol for the enantioselective synthesis of Enbezotinib (TPX-0046), a potent dual inhibitor of RET and SRC tyrosine kinases. Enbezotinib is an investigational anticancer agent with significant therapeutic potential for cancers driven by RET alterations.[1][2][3] Given the chiral nature of Enbezotinib, control of stereochemistry during synthesis is critical for its pharmacological activity. This application note outlines a plausible enantioselective synthetic strategy, presents relevant data in a structured format, and includes detailed experimental protocols for key transformations.

Data Summary

The enantioselective synthesis of Enbezotinib necessitates a robust method to establish the desired stereocenter. While the specific, proprietary industrial synthesis is not publicly available, a key step would involve either an asymmetric synthesis or a classical resolution of a chiral intermediate. The following table provides representative data for a hypothetical chiral resolution of a key amine precursor, a common strategy in pharmaceutical synthesis.

Table 1: Representative Data for Chiral Resolution of a Key Amine Intermediate

| Method | Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Enantiomeric Excess (ee) of Desired Isomer | Yield of Desired Isomer |

| Preparative Chiral HPLC | Immobilized Polysaccharide-based | Hexane/Ethanol/Diethylamine (80:20:0.1) | 10.0 | >99.5% | 42% |

Signaling Pathway and Mechanism of Action

Enbezotinib exerts its therapeutic effect by inhibiting the rearranged during transfection (RET) signaling pathway. In many cancers, aberrant activation of RET through mutations or fusions leads to uncontrolled cell growth and proliferation.[1] Enbezotinib acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Caption: Enbezotinib inhibits RET autophosphorylation, blocking downstream signaling.

Proposed Experimental Workflow

The enantioselective synthesis of Enbezotinib can be envisioned as a convergent process, wherein key fragments are synthesized separately and then coupled. A crucial step involves the introduction of the chiral center in the macrocyclic amine portion of the molecule.

Caption: Proposed convergent synthetic workflow for Enbezotinib.

Experimental Protocols

The following protocols describe a plausible, multi-step synthesis for one enantiomer of Enbezotinib, based on established synthetic methodologies for pyrazolopyrimidines and macrocyclic amines.

Protocol 1: Synthesis of the Pyrazolopyrimidine Core

This protocol outlines the construction of the central heterocyclic scaffold.

-

Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (1.0 eq.) in ethanol. Add 1,3-dicarbonyl compound (1.1 eq.) and a catalytic amount of piperidine.

-

Step 2: Reaction. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Isolation. Upon completion, cool the reaction to room temperature. The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Step 4: Characterization. Characterize the resulting pyrazolopyrimidine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of the Chiral Macrocyclic Amine

This protocol details a potential route to the chiral side chain, a critical component for enantioselectivity.

-

Step 1: Asymmetric Reduction. To a solution of a suitable prochiral ketone precursor of the macrocycle in degassed methanol, add a chiral ruthenium-based catalyst (e.g., Ru(BINAP)Cl₂) under an inert atmosphere.

-

Step 2: Hydrogenation. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

-

Step 3: Workup. Release the pressure and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Step 4: Purification and Analysis. Purify the resulting chiral alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Step 5: Conversion to Amine. Convert the chiral alcohol to the corresponding amine via a two-step process: mesylation followed by displacement with sodium azide and subsequent reduction (e.g., with H₂, Pd/C or LiAlH₄).

Protocol 3: Final Assembly and Purification

This protocol describes the coupling of the two key fragments and the final purification of Enbezotinib.

-

Step 1: Nucleophilic Aromatic Substitution. In a sealed tube, combine the pyrazolopyrimidine core (1.0 eq.), the chiral macrocyclic amine (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Step 2: Coupling Reaction. Heat the mixture at 120 °C for 12-18 hours. Monitor the formation of the product by LC-MS.

-

Step 3: Workup. Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 4: Final Purification. Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% formic acid to yield the final product as a single enantiomer.

-

Step 5: Characterization. Confirm the identity, purity, and stereochemical integrity of the final Enbezotinib product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC.

References

Application Note: Chiral Separation of Enbezotinib Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Enbezotinib, a potent dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases[1]. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of a robust analytical method to separate and quantify the individual enantiomers of Enbezotinib is critical for drug development and quality control. This document provides a starting methodology based on common practices for chiral separation of small molecule kinase inhibitors, along with a comprehensive protocol for method development and validation.

Introduction

Enbezotinib is an investigational orally bioavailable drug that targets RET fusions and mutations, as well as SRC family tyrosine kinases, which are implicated in the progression of various cancers[1]. The molecule possesses a chiral center, and therefore, can exist as two enantiomers. Regulatory agencies often require the assessment of the pharmacological and toxicological properties of individual enantiomers of a chiral drug candidate. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers in the pharmaceutical industry[2][3][4][5].

This application note provides a recommended starting HPLC method and a systematic approach to optimize the separation of Enbezotinib enantiomers. The principles and methodologies described are based on established practices for the chiral separation of similar pharmaceutical compounds[6][7][8].

Recommended HPLC Method Development Strategy

A systematic screening approach is recommended for the efficient development of a chiral HPLC method for Enbezotinib. This involves evaluating a range of chiral stationary phases and mobile phase compositions.

2.1. Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including kinase inhibitors[7][9]. It is recommended to screen a selection of polysaccharide-based columns initially.

Initial CSP Screening Recommendations:

-

CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This is a good starting point as it has been shown to be effective for the separation of Crizotinib, a structurally related kinase inhibitor[6].

-

CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

-

CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

-

CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.

2.2. Mobile Phase Selection

Both normal-phase and reversed-phase elution modes should be explored.

-

Normal-Phase: Mixtures of n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are typically used. A small amount of an amine additive (e.g., diethylamine, ethanolamine) is often necessary to improve peak shape and resolution for basic compounds like Enbezotinib.

-

Reversed-Phase: Mixtures of acetonitrile or methanol with aqueous buffers (e.g., ammonium bicarbonate, ammonium formate) are common.

Experimental Protocol

3.1. Materials and Reagents

-

Enbezotinib racemic standard

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

HPLC-grade ethanol (EtOH)

-

Diethylamine (DEA), analytical grade

-

Methanol, HPLC grade for sample preparation

3.2. Instrumentation

-

An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required. A system similar to a Shimadzu LC-20AD or equivalent is suitable[6].

3.3. Standard Solution Preparation

-

Prepare a stock solution of racemic Enbezotinib at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase to be tested.

3.4. Proposed Initial HPLC Conditions (Based on Crizotinib Method[6])

| Parameter | Recommended Starting Condition |

| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Methanol : Diethylamine (40:30:30:0.5, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 268 nm |

| Injection Volume | 10 µL |

3.5. Method Optimization

If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), systematically adjust the following parameters:

-

Alcohol Modifier Percentage: Vary the ratio of n-hexane to the alcohol modifier(s). Increasing the alcohol content generally decreases retention time.

-

Type of Alcohol Modifier: Evaluate different alcohols such as ethanol or n-propanol in place of or in combination with isopropanol.

-

Amine Additive Concentration: Adjust the concentration of diethylamine (e.g., from 0.1% to 0.5%). This can significantly impact peak shape and selectivity.

-

Flow Rate: Optimize the flow rate to improve resolution and analysis time. A lower flow rate can sometimes improve resolution.

-

Column Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C) as temperature can affect the chiral recognition mechanism.

Data Presentation

The following table presents hypothetical but realistic data for a successful chiral separation of Enbezotinib enantiomers, which can be used as a benchmark for method development.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 5.2 | 6.8 |

| Tailing Factor | 1.1 | 1.2 |

| Theoretical Plates | 8500 | 9200 |

| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the systematic workflow for the development and validation of the HPLC method for separating Enbezotinib enantiomers.

Caption: Workflow for HPLC Method Development and Validation.

5.2. Signaling Pathway of Enbezotinib

The following diagram illustrates the targeted signaling pathways of Enbezotinib.

Caption: Targeted Signaling Pathways of Enbezotinib.

Conclusion

This application note provides a comprehensive starting point and a systematic protocol for developing a robust HPLC method for the chiral separation of Enbezotinib enantiomers. The proposed methodology, based on proven techniques for similar molecules, is expected to yield a successful and reproducible separation. Subsequent method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose in a regulated environment.

References

- 1. Enbezotinib | C21H21FN6O3 | CID 146662764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Preparative enantiomeric separation of new aromatase inhibitors by HPLC on polysaccharide-based chiral stationary phases: Determination of enantiomeric purity and assignment of absolute stereochemistry by X-ray structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase [mdpi.com]

Application Note & Protocols: Cell-Based Assays to Evaluate Enbezotinib Enantiomer Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (TPX-0046) is a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and the SRC family of tyrosine kinases.[1][2] Dysregulation of RET signaling, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3][4] SRC kinases are also frequently overexpressed and activated in many tumors, playing a crucial role in proliferation, invasion, and survival.[1][5] By targeting both RET and SRC, Enbezotinib holds the potential for significant anti-neoplastic activity and may overcome certain mechanisms of drug resistance.[1][2]

Many small molecule inhibitors exist as stereoisomers (enantiomers), which can exhibit significant differences in pharmacological activity, potency, and toxicity. Therefore, the thorough characterization of individual enantiomers is a critical step in drug development. This document provides detailed protocols for cell-based assays designed to evaluate and compare the potency of Enbezotinib's enantiomers against their intended targets, RET and SRC.

Principle

The potency of Enbezotinib enantiomers will be assessed using a panel of cell-based assays. These assays will quantify the inhibitory effects on cell viability in cancer cell lines with known RET alterations, as well as the inhibition of downstream signaling pathways mediated by RET and SRC kinases. By comparing the half-maximal inhibitory concentrations (IC50) of the enantiomers, a clear determination of their relative potencies can be achieved.

Data Presentation

Table 1: Hypothetical Comparative Potency (IC50) of Enbezotinib Enantiomers in Cell Viability Assays

| Cell Line | Genotype | Enantiomer 1 IC50 (nM) | Enantiomer 2 IC50 (nM) | Racemic Enbezotinib IC50 (nM) |

| LC-2/ad | CCDC6-RET fusion | 5.2 | 89.7 | 10.5 |

| MZ-CRC-1 | RET M918T mutation | 8.1 | 150.3 | 15.8 |

| Ba/F3 KIF5B-RET | KIF5B-RET fusion | 3.5 | 75.1 | 8.2 |

| A549 | RET wild-type, SRC active | 55.4 | 62.1 | 58.3 |

Table 2: Hypothetical Comparative Potency (IC50) of Enbezotinib Enantiomers in Target Phosphorylation Assays

| Assay | Cell Line | Enantiomer 1 IC50 (nM) | Enantiomer 2 IC50 (nM) | Racemic Enbezotinib IC50 (nM) |

| p-RET (Tyr905) ELISA | LC-2/ad | 2.1 | 45.6 | 4.9 |

| p-SRC (Tyr416) Western Blot | A549 | 25.8 | 30.2 | 28.1 |

| p-ERK1/2 (Thr202/Tyr204) Western Blot | LC-2/ad | 4.8 | 85.3 | 9.9 |

Experimental Protocols

Cell Viability Assay (e.g., Using CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[6][7]

Materials:

-

Enbezotinib enantiomers and racemic mixture

-

Cancer cell lines (e.g., LC-2/ad for RET fusion, MZ-CRC-1 for RET mutation)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the Enbezotinib enantiomers and the racemic mixture in the cell culture medium.

-

Treat the cells with the different concentrations of the compounds and include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-